molecular formula C16H24S4 B12568114 1,4,11,14-Tetrathiacycloeicosa-2,12-diyne CAS No. 295329-32-7

1,4,11,14-Tetrathiacycloeicosa-2,12-diyne

Cat. No.: B12568114
CAS No.: 295329-32-7
M. Wt: 344.6 g/mol
InChI Key: XHQVRXIXGNEMHI-UHFFFAOYSA-N
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Description

1,4,11,14-Tetrathiacycloeicosa-2,12-diyne is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,11,14-Tetrathiacycloeicosa-2,12-diyne typically involves the formation of the cyclic structure through a series of chemical reactions. One common method includes the cyclization of a linear precursor containing sulfur atoms and triple bonds. The reaction conditions often involve the use of strong bases and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4,11,14-Tetrathiacycloeicosa-2,12-diyne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different structural isomers.

    Substitution: The sulfur atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various isomers with different degrees of saturation.

Scientific Research Applications

1,4,11,14-Tetrathiacycloeicosa-2,12-diyne has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.

    Industry: It is used in the development of new materials with unique properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of 1,4,11,14-Tetrathiacycloeicosa-2,12-diyne involves its interaction with molecular targets through its sulfur atoms and triple bonds. These interactions can lead to the formation of new chemical bonds or the disruption of existing ones, affecting the function of the target molecules. The pathways involved may include electron transfer, nucleophilic attack, or radical formation, depending on the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetrathiacyclododecane: A cyclic compound with sulfur atoms but without triple bonds.

    1,4,8,11-Tetrathiacyclotetradecane: Another sulfur-containing cyclic compound with different ring size and properties.

Uniqueness

1,4,11,14-Tetrathiacycloeicosa-2,12-diyne is unique due to its combination of sulfur atoms and triple bonds, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

295329-32-7

Molecular Formula

C16H24S4

Molecular Weight

344.6 g/mol

IUPAC Name

1,4,11,14-tetrathiacycloicosa-2,12-diyne

InChI

InChI=1S/C16H24S4/c1-2-6-10-18-15-16-20-12-8-4-3-7-11-19-14-13-17-9-5-1/h1-12H2

InChI Key

XHQVRXIXGNEMHI-UHFFFAOYSA-N

Canonical SMILES

C1CCCSC#CSCCCCCCSC#CSCC1

Origin of Product

United States

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